Isothiazolo[4,5-b]pyrazin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
92914-68-6 |
|---|---|
Molecular Formula |
C5H4N4S |
Molecular Weight |
152.18 g/mol |
IUPAC Name |
[1,2]thiazolo[4,5-b]pyrazin-3-amine |
InChI |
InChI=1S/C5H4N4S/c6-4-3-5(10-9-4)8-2-1-7-3/h1-2H,(H2,6,9) |
InChI Key |
UBPGIWPYTJVLRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=N1)C(=NS2)N |
Origin of Product |
United States |
Synthetic Methodologies for Isothiazolo 4,5 B Pyrazin 3 Amine and Its Functionalized Analogs
Strategic Approaches for Constructing the Isothiazolo[4,5-b]pyrazine Ring System
Annulation Reactions for Isothiazole (B42339) Moiety Formation within Fused Heterocycles
The formation of the isothiazole ring onto a pre-existing pyrazine (B50134) core is a primary strategy. This approach is analogous to methods used for synthesizing related fused systems like isothiazolo[4,5-b]pyridines. rsc.org A key method involves the oxidative cyclization of a 3-mercaptopyrazine-2-carbonitrile analogue. rsc.org This precursor, containing the necessary sulfur and nitrogen functionalities in the correct orientation, undergoes an intramolecular S-N bond formation upon treatment with an oxidizing agent to yield the fused isothiazole ring.
Another general and user-friendly approach for creating 3,5-disubstituted or annulated isothiazoles involves a [4+1] carbon-economic annulation. organic-chemistry.org This process utilizes β-ketodithioesters or β-ketothioamides, which react with an ammonia (B1221849) source like ammonium (B1175870) acetate (B1210297) in a cascade of sequential imine formation, cyclization, and aerial oxidation to form the N-S bond and complete the isothiazole ring in a single pot. organic-chemistry.org
Pyrazine Ring Assembly and Fusion Techniques in Bicyclic Systems
The synthesis of bicyclic systems can be approached by constructing the pyrazine ring onto an existing isothiazole. However, a more common strategy involves the initial synthesis of a functionalized pyrazine, which is then elaborated to form the fused isothiazole ring. General methods for pyrazine ring formation, such as the condensation of 1,2-diamines with 1,2-dicarbonyl compounds, can be employed to create a 2,3-diaminopyrazine. This intermediate can then be chemically modified to install the necessary functionalities for the subsequent isothiazole annulation.
The functionalization of fused N-heterocycles is well-documented. researchgate.net For instance, regioselective metalations using specialized bases can introduce electrophiles at specific positions on the pyrazine ring, setting the stage for cyclization. researchgate.net The development of methods for constructing polycyclic ring structures is a central goal in organic synthesis, with annulation of a sidechain onto a pre-existing ring being a traditional and effective approach. nih.gov
Investigation of Multi-Component and Domino Reaction Pathways for Fused Cores
Modern synthetic chemistry increasingly utilizes multi-component reactions (MCRs) and domino processes to construct complex molecules efficiently. nih.gov These reactions combine several bond-forming steps into a single operation, enhancing atom economy and reducing waste. nih.govnih.gov The synthesis of various fused heterocycles has benefited immensely from such strategies. rsc.org
While a specific MCR for Isothiazolo[4,5-b]pyrazin-3-amine is not prominently documented, the principles can be applied. A hypothetical domino reaction could involve the condensation of a suitable 1,2-diamine, a sulfur source, and a synthon providing the three-carbon backbone of the isothiazole ring. Such reactions often proceed through a cascade of equilibria that flow into an irreversible step to yield the final product. organic-chemistry.org The development of these benign and efficient protocols holds huge potential for generating libraries of novel heterocyclic compounds for various applications. nih.gov
Regioselective Functionalization of the this compound Core
Once the core heterocyclic scaffold is assembled, its regioselective functionalization is key to developing analogues with tailored properties. Research on the closely related isothiazolo[4,5-b]pyridine system provides a clear blueprint for these transformations. rsc.org
Tailoring Substituent Introduction at Position 3 (Amine Moiety)
The introduction of the crucial 3-amino group is typically achieved through nucleophilic aromatic substitution (SNAr) on a 3-halo-isothiazolo[4,5-b]pyrazine precursor. A straightforward synthesis was established for the analogous pyridine (B92270) system, starting from a dihalo-isothiazolo[4,5-b]pyridine building block. rsc.org This intermediate reacts regioselectively at position 3 with various nucleophiles. rsc.org
To obtain the parent 3-amine, the 3-bromo precursor is treated with an ammonia solution, yielding the desired product. rsc.org Studies on the pyridine analogue showed that while the reaction to form the primary amine can be hampered by the product's insolubility, leading to moderate yields, reactions with other amines to form secondary and tertiary amines proceed smoothly with high yields. rsc.org
rsc.org| Starting Material | Nucleophile | Product | Yield |
|---|---|---|---|
| 3,6-Dibromoisothiazolo[4,5-b]pyridine | Ammonia (7N in Methanol) | 6-Bromoisothiazolo[4,5-b]pyridin-3-amine | 62% |
| 3,6-Dibromoisothiazolo[4,5-b]pyridine | (R)-(-)-1-Phenylethylamine | Secondary Amine Product | 80% |
| 3,6-Dibromoisothiazolo[4,5-b]pyridine | Pyrrolidine | Tertiary Amine Product | 97% |
| 3,6-Dibromoisothiazolo[4,5-b]pyridine | Morpholine | Tertiary Amine Product | 92% |
Selective Modification of the Pyrazine Ring in Fused Isothiazolo Systems
Further diversification of the scaffold can be achieved by modifying the pyrazine portion of the molecule. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for this purpose. rsc.orgnih.gov Starting with a halogenated Isothiazolo[4,5-b]pyrazine (for instance, a 6-bromo derivative), various aryl or heteroaryl groups can be introduced onto the pyrazine ring. rsc.org
This strategy allows for the creation of compound libraries with broad structural diversity. rsc.org The selection of appropriate catalysts, such as XPhos Pd G3, is crucial for the success of these transformations, enabling the coupling of the heterocyclic core with a wide range of boronic acids or esters. rsc.org
rsc.org| Isothiazolo-pyridine Substrate | Coupling Partner | Catalyst System | Product | Yield |
|---|---|---|---|---|
| 3-Pyrrolidinyl-6-bromoisothiazolo[4,5-b]pyridine | 3,4-Dimethoxyphenylboronic acid | XPhos Pd G3 | 6-(3,4-Dimethoxyphenyl) derivative | 86% |
| 3-Pyrrolidinyl-6-bromoisothiazolo[4,5-b]pyridine | 4-Methoxyphenylboronic acid | XPhos Pd G3 | 6-(4-Methoxyphenyl) derivative | 81% |
| 3-Morpholinyl-6-bromoisothiazolo[4,5-b]pyridine | 3,4-Dimethoxyphenylboronic acid | XPhos Pd G3 | 6-(3,4-Dimethoxyphenyl) derivative | 88% |
| 3-Morpholinyl-6-bromoisothiazolo[4,5-b]pyridine | 4-Fluorophenylboronic acid | XPhos Pd G3 | 6-(4-Fluorophenyl) derivative | 67% |
Emerging Sustainable Synthetic Protocols for this compound Derivatization
The development of environmentally benign synthetic methodologies is a paramount goal in modern medicinal and materials chemistry. For the synthesis and derivatization of complex heterocyclic scaffolds such as this compound, emerging sustainable protocols are being explored to minimize waste, reduce energy consumption, and utilize less hazardous materials. While specific literature on sustainable derivatization of this compound is nascent, principles from green chemistry and analogous heterocyclic systems can be applied to propose greener synthetic routes. These approaches focus on the use of alternative energy sources, eco-friendly solvents and catalysts, and atom-economical reactions.
A plausible synthetic route to the Isothiazolo[4,5-b]pyrazine core would likely commence from 2,3-diaminopyrazine. This precursor can be converted to 2-amino-3-cyanopyrazine, a key intermediate. The subsequent cyclization to form the isothiazole ring, yielding this compound, would likely involve a reaction with a sulfur-based reagent.
The derivatization of this compound can be envisioned at two primary sites: the exocyclic 3-amino group and the pyrazine ring. Sustainable protocols for these transformations are proposed based on analogous reactions in related heterocyclic systems.
Sustainable Derivatization of the 3-Amino Group:
The 3-amino group of this compound is a key handle for introducing structural diversity. Sustainable methods for its derivatization can focus on minimizing the use of hazardous reagents and solvents.
One prominent green approach is the use of biocatalysts, such as enzymes, for amide bond formation. Lipases, for instance, can catalyze the amidation of pyrazine esters with various amines in non-conventional, greener solvents like tert-amyl alcohol or even in solvent-free conditions. nih.gov This enzymatic approach offers high selectivity and operates under mild reaction conditions, significantly reducing the environmental impact compared to traditional methods that often require stoichiometric activating agents and chlorinated solvents. nih.gov
Another sustainable strategy involves the use of microwave irradiation or ultrasound-assisted synthesis. These techniques can significantly accelerate reaction times, often leading to higher yields and cleaner reaction profiles with reduced by-product formation. researchgate.net For instance, the condensation of the 3-amino group with aldehydes or ketones to form Schiff bases, which can be further reduced to secondary amines, can be efficiently carried out under microwave irradiation in a solvent-free manner or using green solvents like ethanol (B145695) or water.
Table 1: Proposed Sustainable Methods for 3-Amino Group Derivatization
| Derivatization Reaction | Conventional Method | Proposed Sustainable Protocol | Green Advantages |
| Amide Formation | Coupling with acyl chlorides/carboxylic acids using carbodiimides and organic bases in solvents like DMF or DCM. | Enzymatic amidation using a lipase (B570770) (e.g., Lipozyme® TL IM) with a pyrazine ester precursor and an amine in tert-amyl alcohol. nih.gov | Biodegradable catalyst, mild conditions, reduced use of hazardous reagents and solvents. nih.gov |
| Schiff Base Formation | Refluxing in organic solvents like toluene (B28343) or ethanol with azeotropic water removal. | Microwave-assisted condensation with aldehydes/ketones, potentially solvent-free or in ethanol. researchgate.net | Reduced reaction time, energy efficiency, potential for solvent-free conditions. researchgate.net |
| N-Arylation/Alkylation | Transition-metal catalyzed cross-coupling (e.g., Buchwald-Hartwig) using phosphine (B1218219) ligands and strong bases in anhydrous organic solvents. | Use of a recyclable, heterogeneous catalyst (e.g., a supported metal catalyst) in a greener solvent like a deep eutectic solvent (DES) or an ionic liquid (IL). | Catalyst recyclability, potentially milder reaction conditions, use of less volatile and toxic solvents. |
Sustainable Derivatization of the Pyrazine Ring:
Functionalization of the pyrazine ring of this compound, for instance through C-H activation or cross-coupling reactions, can also be approached from a green chemistry perspective.
The use of heterogeneous catalysts is a cornerstone of sustainable synthesis. For C-H functionalization, recyclable catalysts such as supported palladium or other transition metals on materials like SBA-15 (Santa Barbara Amorphous) can be employed. iau.ir These solid-supported catalysts can be easily separated from the reaction mixture and reused, minimizing metal contamination of the product and reducing waste. iau.ir For example, a one-pot, three-component reaction to form substituted 2-amino-3-cyanopyridines, an analogous key intermediate, has been demonstrated using a nano-modified SBA-15 catalyst in ethanol. iau.ir
Furthermore, the choice of solvent is critical. Water, bio-derived solvents, supercritical fluids, and deep eutectic solvents are increasingly being explored as green alternatives to conventional volatile organic compounds (VOCs). researchgate.net For instance, photocatalytic reactions using organic dyes in aqueous media are emerging as a powerful tool for C-H functionalization under mild conditions, driven by visible light.
Table 2: Proposed Sustainable Methods for Pyrazine Ring Derivatization
| Derivatization Reaction | Conventional Method | Proposed Sustainable Protocol | Green Advantages |
| C-H Arylation | Stoichiometric use of organometallic reagents or harsh oxidizing/reducing agents. | Photocatalytic C-H arylation using an organic dye as a photoredox catalyst in an aqueous medium under visible light irradiation. | Use of light as a renewable energy source, avoidance of toxic metals, mild reaction conditions. |
| Halogenation | Use of elemental halogens or N-halosuccinimides in chlorinated solvents. | Electrochemical halogenation in an undivided cell using a simple halide salt as the halogen source. | Avoidance of hazardous halogenating agents, high atom economy, precise control over reaction. |
| Cross-Coupling (e.g., Suzuki, Sonogashira) | Homogeneous palladium catalysts with phosphine ligands in organic solvents like toluene or dioxane. | Use of a ligand-free, heterogeneous palladium catalyst (e.g., Pd/C) in an aqueous medium or a deep eutectic solvent. | Catalyst recyclability, avoidance of toxic phosphine ligands, use of greener solvents. |
Chemical Reactivity and Transformation of Isothiazolo 4,5 B Pyrazin 3 Amine
Electrophilic and Nucleophilic Aromatic Substitution on the Fused Heterocyclic System
The electronic nature of the isothiazolo[4,5-b]pyrazine core is heavily influenced by the presence of multiple nitrogen atoms, which generally renders the ring system electron-deficient. This characteristic makes the nucleus susceptible to nucleophilic attack while deactivating it towards classical electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr): Research on the closely analogous isothiazolo[4,5-b]pyridine system provides significant insight into the potential for nucleophilic substitution on the pyrazine-fused counterpart. The pyridine (B92270) analogue, when substituted with good leaving groups like bromine, readily undergoes SNAr reactions. For instance, the synthesis of 6-bromoisothiazolo[4,5-b]pyridin-3-amine is achieved through the reaction of 3,6-dibromoisothiazolo[4,5-b]pyridine with ammonia (B1221849) in methanol. rsc.org This demonstrates that the C-3 position is activated for nucleophilic attack.
In a similar vein, various nitrogen nucleophiles have been successfully introduced at the C-3 position of the dibrominated pyridine precursor, yielding secondary and tertiary amines in good to excellent yields. rsc.org This high reactivity suggests that a halogenated Isothiazolo[4,5-b]pyrazine would similarly allow for the introduction of diverse nucleophiles at activated positions. The pyrazine (B50134) ring, being more electron-deficient than pyridine, would likely enhance this reactivity further.
| Reactant | Nucleophile | Product | Yield (%) | Reference |
| 3,6-dibromoisothiazolo[4,5-b]pyridine | Ammonia (7N in MeOH) | 6-Bromoisothiazolo[4,5-b]pyridin-3-amine | 62 | rsc.org |
| 3,6-dibromoisothiazolo[4,5-b]pyridine | Boc-piperazine | 4-(6-Bromo-isothiazolo[4,5-b]pyridin-3-yl)-piperazine-1-carboxylic acid tert-butyl ester | 97 | rsc.org |
| 3,6-dibromoisothiazolo[4,5-b]pyridine | Morpholine | 3-Bromo-6-morpholin-4-yl-isothiazolo[4,5-b]pyridine | 92 | rsc.org |
Electrophilic Aromatic Substitution: Direct electrophilic substitution on the Isothiazolo[4,5-b]pyrazin-3-amine nucleus is expected to be challenging. The fused ring system is deactivated by the pyrazine nitrogens and the isothiazole (B42339) sulfur, making it resistant to common electrophiles. researchgate.net Furthermore, the free amine group at position 3 would likely be the primary site of interaction with electrophilic reagents under many conditions, leading to N-substitution rather than C-substitution. To achieve electrophilic substitution on the carbon framework, protection of the amine group would likely be necessary, in addition to forcing reaction conditions. However, specific experimental data on such reactions for this particular heterocyclic system remains limited.
Oxidation and Reduction Processes of the this compound Nucleus
The synthesis and transformation of the isothiazolo[4,5-b]pyrazine core can involve key oxidation and reduction steps.
Oxidation: A critical step in the formation of the fused isothiazole ring system is oxidative cyclization. In the synthesis of analogous isothiazolo[4,5-b]pyridines, a key intermediate is formed by treating a 3-mercapto-2-cyanopyridine derivative with an oxidizing agent like bromine. rsc.org This process facilitates the formation of the crucial S-N bond, constructing the isothiazole ring. A similar strategy, starting from a 2-amino-3-cyanopyrazine precursor that is converted to a thioamide or thiol, could foreseeably be used to construct the this compound nucleus via oxidative cyclization. vulcanchem.com
Furthermore, the sulfur atom in the isothiazole ring can be oxidized. For example, in the synthesis of related benzo nih.govmdpi.comisothiazolo[2,3-a]pyrazine derivatives, a sulfonyl chloride precursor is used, which ultimately forms a stable dioxide at the sulfur position. nih.gov This indicates that the sulfur in the Isothiazolo[4,5-b]pyrazine core is susceptible to oxidation to higher oxidation states (sulfoxide, sulfone), which would significantly alter the electronic properties and reactivity of the entire fused system.
Reduction: While specific reduction reactions on the this compound core are not extensively documented, reduction of related precursors is a key synthetic step. For instance, the synthesis of a 3-amino-isothiazolo[4,3-b]pyridine analogue involved the reduction of a nitro group on the pyridine ring to an amine using iron in acetic acid. nih.gov This amine then participates in the subsequent formation of the fused ring system. This suggests that if nitro-substituted isothiazolo[4,5-b]pyrazines were synthesized, the nitro group could be selectively reduced to an amine, providing a route to further functionalization.
Derivatization Strategies for the Amine Functionality at Position 3
The amine group at the C-3 position is a primary site for chemical modification, offering a versatile handle for introducing a wide array of functional groups and building molecular complexity. vulcanchem.com
Acylation and Sulfonylation: Standard organic chemistry transformations can be applied to the 3-amino group. Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides would readily form the corresponding amides and sulfonamides. A solid-phase synthesis approach developed for 2-aminothiazolo[4,5-b]pyrazines demonstrated successful functionalization with various alkyl halides, acyl chlorides, and sulfonyl chlorides, highlighting the reactivity of the amino group in this heterocyclic system.
Alkylation: Direct alkylation of the 3-amino group is also a feasible derivatization strategy. As seen in the synthesis of related pyrazine derivatives, aminodehalogenation reactions using substituted benzylamines proceed smoothly to yield N-substituted products. mdpi.com This indicates that the 3-amino group of this compound could be alkylated to produce secondary and tertiary amines.
Cross-Coupling Reactions: While derivatization often focuses on the amine itself, the amine can also direct or influence reactions elsewhere on the scaffold. If the amine is first converted to a better leaving group (e.g., via diazotization to a diazonium salt), it could be replaced by other functionalities. However, a more common strategy involves using a halogenated precursor to introduce the amine, as described in section 3.1. rsc.org This halogenated precursor is also amenable to powerful cross-coupling reactions like Suzuki or Sonogashira couplings, allowing for the introduction of aryl or alkynyl groups onto the heterocyclic core before the final amination step. rsc.org
Exploration of Reaction Scope and Limitations in Fused Isothiazole-Pyrazine Chemistry
While the fused isothiazole-pyrazine system holds significant synthetic promise, its chemistry is not without limitations and challenges.
Reaction Scope: The scope of nucleophilic aromatic substitution on halogenated precursors appears to be broad, with various nitrogen nucleophiles being successfully employed in the analogous pyridine system. rsc.org Domino reactions starting from chalcone (B49325) sulfonyl chlorides have also been shown to be effective for creating related benzo-fused isothiazolo-pyrazine systems, suggesting that multi-component strategies could be a powerful tool for building diversity around this core. nih.gov
Limitations and Side Reactions: The synthesis and functionalization of these systems can be hampered by side reactions and limitations of certain transformations.
Purification: The 3-amino congener of the pyridine analogue was noted to be poorly soluble, which complicated its purification and resulted in lower yields. rsc.org Similar issues could be anticipated for this compound.
Reaction Control: During the bromination of precursors, the formation of di- and tri-brominated side products can occur, especially at elevated temperatures, necessitating careful control of reaction conditions. rsc.org
Coupling Instability: Certain cross-coupling reactions may not be compatible with the fused heterocyclic system. For example, attempts to perform a Suzuki coupling on a 3-(pyridin-3-ylethynyl)isothiazolo[4,5-b]pyridine resulted in the degradation of the alkyne, possibly due to palladium complexation with the heterocyclic core. rsc.org This suggests that the choice of catalyst and reaction conditions is critical for the success of such transformations.
Advanced Spectroscopic and Diffraction Techniques for Isothiazolo 4,5 B Pyrazin 3 Amine Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isothiazolo[4,5-b]pyrazin-3-amine Isomer and Regiomer Identification
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, allowing for the unambiguous assignment of proton (¹H) and carbon (¹³C) environments. This technique is crucial for distinguishing between potential isomers and regiomers that may arise during synthesis.
In ¹H NMR, the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J) of the protons on the pyrazine (B50134) ring and the amine group provide a detailed map of the molecule's proton framework. For instance, the protons on the pyrazine ring are expected to appear in the aromatic region of the spectrum, with their specific shifts influenced by the electron-withdrawing effects of the adjacent nitrogen atoms and the fused isothiazole (B42339) ring. The amine (-NH₂) protons would typically appear as a broader singlet, the chemical shift of which can be dependent on the solvent and concentration.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the heterocyclic rings are indicative of their electronic environment. Quaternary carbons, such as those at the ring fusion and C-3 bearing the amine group, can be identified by their lack of signal in DEPT (Distortionless Enhancement by Polarization Transfer) experiments.
For related heterocyclic systems like pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, 2D NMR experiments such as HETCOR (Heteronuclear Correlation) have been vital for unambiguously assigning ¹³C resonances. nih.gov Such techniques would be equally essential for confirming the structure of this compound and differentiating it from isomers like Isothiazolo[4,5-c]pyridin-3-amine.
Interactive Data Table: Expected NMR Chemical Shifts for this compound
| Atom | Spectrum | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| Pyrazine-H | ¹H | Aromatic region (δ 8.0-9.0) | Doublet / Singlet | ~2-5 Hz | Specific shifts depend on position relative to N atoms. |
| -NH₂ | ¹H | Variable (δ 5.0-8.0) | Broad Singlet | - | Shift is solvent and concentration dependent; D₂O exchangeable. |
| Pyrazine-C | ¹³C | ~140-160 | - | - | Deshielded due to adjacent heteroatoms. |
| Isothiazole-C | ¹³C | ~110-170 | - | - | Chemical shifts are characteristic of the isothiazole ring system. |
| C-NH₂ | ¹³C | ~150-170 | - | - | Quaternary carbon attached to the amino group. |
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis
Mass spectrometry is a critical technique for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to validate the molecular formula, C₆H₄N₄S (calculated molecular weight: 164.02 g/mol ).
Electron impact (EI) or electrospray ionization (ESI) techniques are commonly employed. ESI-MS is particularly useful for studying the fragmentation pathways of protonated molecular ions ([M+H]⁺). The fragmentation pattern is a molecular fingerprint that provides valuable structural information. For fused heterocyclic systems, fragmentation often involves the successive loss of small, stable neutral molecules or radicals. nih.govnih.gov
Expected fragmentation pathways for this compound could include:
Loss of HCN from the pyrazine ring.
Cleavage of the isothiazole ring, potentially leading to the loss of a thioisocyanate (HNCS) fragment or related species.
Retro-Diels-Alder reactions within the pyrazine ring.
The study of these fragmentation patterns, often aided by tandem MS (MS/MS) experiments and computational analysis, helps to confirm the connectivity of the fused ring system. nih.gov For example, in related imidazo[4,5-b]pyridine derivatives, fragmentation pathways were proposed based on MS/MS spectra of protonated molecular ions.
Interactive Data Table: Mass Spectrometry Data for this compound
| Parameter | Technique | Expected Value | Notes |
| Molecular Formula | - | C₆H₄N₄S | - |
| Molecular Weight | - | 164.02 | Monoisotopic Mass |
| [M+H]⁺ | HRMS (ESI) | 165.0287 | Calculated for C₆H₅N₄S⁺ |
| Key Fragments | EI-MS/ESI-MS/MS | Varies | Expected losses include HCN, N₂, CS, NH₂CN. |
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
For this compound, obtaining a suitable single crystal would allow for the definitive confirmation of the [4,5-b] fusion geometry, distinguishing it from other possible isomers. The analysis would reveal the planarity of the fused bicyclic system and the orientation of the exocyclic amine group. For instance, X-ray analysis of related benzo researchgate.netnih.govisothiazolo[2,3-a]pyrazine derivatives has been used to definitively confirm their structures. researchgate.netmdpi.com Similarly, the structures of various pyrazolo[3,4-d]pyrimidine derivatives have been unambiguously confirmed by single-crystal X-ray diffraction. nih.gov
The crystallographic data would include the unit cell parameters (a, b, c, α, β, γ), the space group, and the calculated density. These parameters are unique to the crystalline form of the compound.
Interactive Data Table: Hypothetical Crystallographic Data for this compound
| Parameter | Description | Hypothetical Value |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic or Orthorhombic |
| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |
| a, b, c (Å) | The lengths of the unit cell axes. | e.g., a=8.5, b=10.2, c=7.8 |
| α, β, γ (°) | The angles between the unit cell axes. | e.g., α=90, β=105, γ=90 |
| Z | The number of molecules per unit cell. | 4 |
| Bond Lengths (Å) | e.g., C-S, S-N, C=N, C-N(H₂) | Characteristic values for heterocyclic rings. |
Vibrational Spectroscopy (IR) for Characteristic Functional Group Signatures
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.
Key expected vibrational frequencies include:
N-H Stretching: The primary amine (-NH₂) group will typically show two distinct stretching bands in the region of 3300-3500 cm⁻¹.
C=N Stretching: Vibrations from the C=N bonds within the pyrazine and isothiazole rings are expected in the 1500-1650 cm⁻¹ region.
Aromatic C-H Stretching: These vibrations usually appear above 3000 cm⁻¹.
Ring Vibrations: The stretching and bending of the entire fused ring system will produce a fingerprint of peaks in the 1000-1500 cm⁻¹ region.
C-S Stretching: This vibration is typically weaker and found in the 600-800 cm⁻¹ range.
These signatures are valuable for confirming the presence of the key functional groups and the heterocyclic core. For related thiazolo[4,5-d]pyrimidine (B1250722) derivatives, IR spectroscopy has been used to confirm the presence of N-H and C=O groups.
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium |
| Primary Amine (-NH₂) | N-H Bend | 1590 - 1650 | Medium to Strong |
| Aromatic Rings | C=N / C=C Stretch | 1500 - 1650 | Medium to Strong |
| Aromatic C-H | C-H Stretch | > 3000 | Variable |
| Isothiazole Ring | C-S Stretch | 600 - 800 | Weak to Medium |
Computational Chemistry and Molecular Modeling of Isothiazolo 4,5 B Pyrazin 3 Amine Derivatives
Quantum Mechanical Investigations of Electronic Structure and Conformation
Quantum mechanical (QM) methods are fundamental to calculating the electronic properties of molecules, offering a deep understanding of their intrinsic stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and properties related to reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov
For heterocyclic systems analogous to Isothiazolo[4,5-b]pyrazin-3-amine, DFT calculations have been used to determine these reactivity descriptors. nih.gov For instance, studies on pyrazole (B372694) and pyridine (B92270) derivatives show that modifications to the molecular structure lead to significant changes in HOMO and LUMO energies, which in turn correlate with the observed biological activity. nih.gov A compound with a lower energy gap is typically more willing to undergo charge transfer, making it more reactive. nih.gov
Furthermore, DFT is employed to compute the molecular electrostatic potential (MEP) surface. The MEP map illustrates the charge distribution across a molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for predicting non-covalent interactions, such as hydrogen bonding and electrostatic complementarity with a protein receptor. In a comparative study of isothiazolopyridine isomers, MEP calculations revealed that the electrostatic potential around the sulfur atom of the active isothiazolo[4,3-b]pyridine isomer was positive, matching a negative potential in the binding pocket of its target, Cyclin G-Associated Kinase (GAK). rsc.org This electrostatic match was deemed beneficial for binding affinity, whereas the inactive Isothiazolo[4,5-b]pyridine isomer showed a less favorable electrostatic profile. rsc.org
Table 1: Representative Quantum Chemical Descriptors for Heterocyclic Compounds Calculated by DFT Note: This table presents example data from related heterocyclic compounds to illustrate the typical output of DFT calculations, as direct data for this compound is not publicly available.
| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) |
|---|---|---|---|---|
| Pyridine Derivative A nih.gov | -6.260 | -0.552 | 5.707 | 2.853 |
The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. This compound derivatives may possess rotatable bonds, allowing them to adopt multiple conformations. Conformational analysis aims to identify the most stable, low-energy conformations that are likely to be biologically relevant.
While DFT can be used for this purpose, it is computationally expensive for larger molecules or for scanning many degrees of freedom. Semi-empirical methods, which use parameters derived from experimental data, offer a faster alternative for initial conformational searches. These methods can efficiently explore the potential energy surface of a molecule to identify a set of stable conformers. These optimized geometries are then often used as the starting points for more accurate DFT calculations or for molecular docking simulations. In docking studies, allowing for the flexibility of dihedral angles is a crucial step that can determine whether a ligand fits within a protein's binding site. rsc.org
Molecular Docking Simulations for Predicted Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for rationalizing structure-activity relationships (SAR).
Docking algorithms place a ligand into the binding site of a protein and score the resulting poses based on factors like shape complementarity and intermolecular interactions. This allows for the prediction of the most likely binding mode.
A compelling example comes from studies on isothiazolopyridine inhibitors of Cyclin G-Associated Kinase (GAK). While derivatives of the isothiazolo[4,3-b]pyridine scaffold show potent GAK affinity, the closely related isothiazolo[4,5-b]pyridine isomers were found to be completely inactive. rsc.orgnih.gov Molecular modeling was used to understand this stark difference. Docking simulations showed that the active isomers fit snugly into the GAK binding pocket, forming several key interactions. rsc.orgnih.gov In contrast, when the inactive Isothiazolo[4,5-b]pyridine scaffold was modeled in the same site, it adopted a different orientation with a less favorable interaction pattern, providing a clear rationale for its lack of affinity. rsc.org Such in silico analyses can prevent the synthesis of compounds that are unlikely to be active, saving time and resources. researchgate.net
The stability of a ligand-protein complex is determined by the sum of its intermolecular interactions. Docking software can identify and quantify these interactions, which include:
Hydrogen Bonds: These are critical directional interactions between a hydrogen bond donor (like an N-H or O-H group) and an acceptor (like a nitrogen or oxygen atom). In the GAK complex, the active isothiazolo[4,3-b]pyridine core forms a key hydrogen bond with the backbone NH of residue Cys126. rsc.orgnih.gov
Electrostatic Interactions: These occur between charged or polar regions of the ligand and the protein. As mentioned, the favorable electrostatic complementarity between the isothiazole (B42339) sulfur and the GAK binding pocket was a key finding from modeling studies. rsc.org
Hydrophobic Interactions: These interactions occur between nonpolar regions of the ligand and protein, contributing significantly to binding affinity.
Chalcogen Bonds: A less common but important interaction, a chalcogen bond was identified between the sulfur atom of the active isothiazole ring and the backbone oxygen of Glu124 and the hydroxyl oxygen of Thr123 in GAK. nih.gov
Table 2: Key Interactions for Isothiazolopyridine Scaffolds in the GAK Binding Site Based on molecular modeling studies comparing active and inactive isomers.
| Interaction Type | Active Isomer (Isothiazolo[4,3-b]pyridine) rsc.orgnih.gov | Inactive Isomer (Isothiazolo[4,5-b]pyridine) rsc.org |
|---|---|---|
| Hydrogen Bonding | Present with Cys126 (backbone NH) | Weaker or absent |
| Chalcogen Bonding | Present with Glu124 and Thr123 | Absent |
| Electrostatic Match | Favorable complementarity | Less favorable complementarity |
Molecular Dynamics (MD) Simulations to Elucidate Dynamic Behavior and Stability of this compound Complexes
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations introduce motion and flexibility, offering a more realistic view of the system's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the complex behaves in a simulated physiological environment.
After a promising binding pose is identified through docking, MD is often used as a subsequent step to validate the prediction. The simulation can assess the stability of the ligand in the binding pocket and the persistence of key intermolecular interactions. For example, an MD simulation would track whether the hydrogen bonds predicted by docking remain stable throughout the simulation time. If the ligand remains firmly in place and maintains its crucial interactions, it lends higher confidence to the predicted binding mode. Conversely, if the ligand quickly dissociates or moves to a different position, the initial docking result may be considered less reliable.
Studies on other heterocyclic kinase inhibitors have successfully used MD simulations to verify docking results, confirming that the inhibitors form stable complexes with their target proteins by analyzing parameters like root-mean-square deviation (RMSD) of the ligand and the stability of hydrogen bonds over the simulation trajectory. This combined docking and MD approach provides a robust framework for predicting and understanding the molecular basis of ligand-protein recognition.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Efficacy of this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org In the context of drug discovery, QSAR models serve as predictive tools to estimate the biological efficacy of novel or untested analogs of a lead compound, such as this compound. researchgate.net This approach significantly streamlines the drug development process by prioritizing the synthesis of compounds with the highest predicted potency, thereby conserving time and resources. researchgate.netnih.gov
The fundamental principle of QSAR lies in the hypothesis that the biological activity of a compound is a function of its physicochemical properties and structural features. wikipedia.org These properties are quantified by molecular descriptors, which can be categorized into several classes, including constitutional, topological, geometrical, and electronic descriptors. By employing statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation is derived that links these descriptors to the observed biological activity. mdpi.com
A generalized QSAR model can be represented by the following equation:
Biological Activity = f (Molecular Descriptors) + Constant
The predictive power and reliability of a QSAR model are assessed through rigorous statistical validation. Key statistical parameters used for this purpose include the coefficient of determination (R²), which indicates the proportion of variance in the biological activity that is predictable from the descriptors, and the cross-validated coefficient of determination (Q²), which measures the model's predictive ability on a dataset not used in its development. researchgate.net
Detailed Research Findings
While specific QSAR studies on this compound analogs are not extensively documented in publicly available literature, the principles can be illustrated through research on analogous heterocyclic systems. For instance, a QSAR study on a series of 1,2,4-triazolo[1,5-a]pyrimidin-7-amine analogs, which share structural similarities with the isothiazolopyrazine core, identified key molecular descriptors influencing their biological activity against Plasmodium falciparum. mdpi.com
In this representative study, a dataset of 125 analogs was used to develop QSAR models using various machine learning algorithms. mdpi.com The analysis successfully identified five significant molecular descriptors that correlate with the inhibitory activity (expressed as pIC₅₀). mdpi.com The resulting QSAR equation from a multiple linear regression model was:
pIC₅₀ = 5.90 − 0.71npr1 − 1.52pmi3 + 0.88slogP − 0.57vsurf-CW2 + 1.11vsurf-W2 mdpi.com
This equation highlights the contribution of specific descriptors to the biological activity. For example, the positive coefficient for slogP suggests that increased lipophilicity is favorable for activity, while the negative coefficients for other descriptors indicate an inverse relationship.
The robustness of the developed models was confirmed through internal and external validation procedures, yielding high statistical significance. researchgate.net For instance, models developed using algorithms like k-nearest neighbors (kNN), support vector regressor (SVR), and random forest regressor (RFR) demonstrated strong predictive capabilities. mdpi.com
The following interactive table summarizes the performance of different QSAR models developed in the aforementioned study on 1,2,4-triazolo[1,5-a]pyrimidin-7-amine analogs, which serves as a proxy to illustrate the expected outcomes of a similar study on this compound analogs.
Table 1: Performance Metrics of Various QSAR Models for 1,2,4-triazolo[1,5-a]pyrimidin-7-amine Analogs mdpi.com
| Machine Learning Algorithm | R² | Mean Squared Error (MSE) | Mean Absolute Error (MAE) | Root Mean Squared Error (RMSE) |
|---|---|---|---|---|
| k-Nearest Neighbors (kNN) | 0.54 | 0.46 | 0.54 | 0.68 |
| Support Vector Regressor (SVR) | 0.67 | 0.33 | 0.46 | 0.57 |
Such QSAR models provide invaluable insights into the structure-activity landscape of a compound series. They allow medicinal chemists to computationally screen virtual libraries of this compound analogs and prioritize the synthesis of candidates with an optimal combination of structural features for enhanced biological efficacy.
Structure Activity Relationship Sar Investigations and Medicinal Chemistry Design Principles for Isothiazolo 4,5 B Pyrazin 3 Amine Analogues
Systematic Structural Modifications of the Isothiazolo[4,5-b]pyrazin-3-amine Core
Systematic modifications of the this compound core are crucial for exploring the chemical space and identifying key structural features that govern biological activity. The core structure, consisting of a pyrazine (B50134) ring fused to an isothiazole (B42339) ring, offers multiple positions for substitution and modification. vulcanchem.com The primary aim of these modifications is to enhance target affinity, selectivity, and pharmacokinetic properties.
Key synthetic strategies for modifying the core include:
Halogenation and Cross-Coupling Reactions: Introduction of halogens, such as bromine or chlorine, at specific positions on the pyrazine or isothiazole ring provides a handle for further functionalization through various cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings. This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups.
Domino Reactions: Scalable routes to benzannulated isothiazolo-pyrazine derivatives have been developed using chalcone (B49325) sulfonyl chlorides as intermediates. vulcanchem.com This approach involves a domino reaction sequence that includes sulfonamide formation, isothiazole cyclization, and pyrazine ring closure. vulcanchem.com While targeting a benzannulated system, similar methodologies could be adapted for the non-benzannulated this compound core. vulcanchem.com
Functionalization of the Amine Group: The amine group at position 3 is a key site for modification. vulcanchem.com Acylation, alkylation, and arylation of this amine can lead to the formation of amides, secondary amines, and tertiary amines, respectively, each with distinct electronic and steric properties that can influence biological activity.
These systematic modifications allow for a comprehensive exploration of the SAR, providing valuable insights into how changes in the core structure impact the compound's interaction with its biological target.
Influence of Substituent Identity and Position on Biological Activity in Fused Isothiazole Systems
The identity and position of substituents on the fused isothiazole ring system play a critical role in determining the biological activity of this compound analogues.
Exploring the Role of the Amine Moiety at Position 3
The amine group at the 3-position of the isothiazole ring is a critical determinant of biological activity. vulcanchem.com SAR studies on related fused isothiazole systems, such as isothiazolo[4,3-b]pyridines, have shown that this position tolerates significant structural diversity. rsc.orgnih.gov
For instance, in the context of cyclin G-associated kinase (GAK) inhibition, modifications at the 3-position of the isothiazolo[4,3-b]pyridine scaffold have been extensively explored. nih.govnih.gov While an earlier study indicated that a 3-methoxy analogue was devoid of GAK affinity, enlarging the alkoxy group to an isopropoxy or a racemic 2-methoxybutyl group led to a dramatic increase in potency. nih.gov Furthermore, the introduction of various N- and O-nucleophiles at this position has been a key strategy. rsc.orgnih.gov The synthesis of 3-amino congeners has been reported, although their purification can be challenging due to insolubility. rsc.org Reactions leading to secondary and tertiary amines at this position often proceed smoothly with good yields. rsc.org
These findings from the closely related isothiazolo[4,3-b]pyridine series suggest that the 3-amino group of this compound is a prime location for introducing a variety of substituents to modulate biological activity. The steric bulk, electronic properties, and hydrogen bonding capacity of the substituent at this position can significantly influence ligand-receptor interactions.
Effect of Substituents on the Pyrazine Ring for Modulating Activity
Substituents on the pyrazine ring of the this compound scaffold are crucial for modulating biological activity. The pyrazine ring, being an electron-deficient aromatic system, can have its electronic properties and potential for intermolecular interactions significantly altered by the introduction of various functional groups.
Studies on related heterocyclic systems provide valuable insights. For instance, in the context of 1,2,4-triazolo[4,3-a]pyrazines, halogenation of the pyrazine ring creates a synthetically useful handle for further elaboration. beilstein-journals.org However, substitution of an amine functionality at the 8-position of the pyrazine ring in this series generally reduces antimalarial activity. beilstein-journals.org Conversely, tertiary alkylamines at this position were found to be unusually well-tolerated. beilstein-journals.org
In the development of thiazolo[4,5-b]pyrazine derivatives, the introduction of electron-donating groups like methoxy (B1213986) and dimethylamino onto a phenyl substituent at the C2 position was found to increase fluorescence yield. nih.gov This highlights how substituents can modulate the electronic nature of the entire fused ring system.
The bioactivity of pyrazine-containing compounds is often linked to the presence of amine or amide groups. Furthermore, functional groups such as bromo, methyl, methoxy, nitro, amino, and methylamino have been associated with antimigration and antiproliferative activities. Therefore, systematic substitution on the pyrazine portion of this compound with a diverse set of electron-donating and electron-withdrawing groups, as well as groups of varying steric bulk, is a key strategy for optimizing biological activity.
Application of Scaffold Hopping Methodologies from Related Heterocycles to this compound
Scaffold hopping is a powerful medicinal chemistry strategy that involves replacing the core molecular framework of a known active compound with a different, yet structurally related, scaffold to identify novel chemotypes with improved properties. nih.gov This approach can be effectively applied to the design of this compound analogues by drawing on the SAR of related heterocyclic systems. vulcanchem.com
Comparative Analysis with Isothiazolo[4,3-b]pyridines and Isothiazolo[4,5-b]pyridines in SAR Studies
A comparative analysis of the SAR of Isothiazolo[4,3-b]pyridines and Isothiazolo[4,5-b]pyridines provides valuable insights for the design of this compound analogues, particularly in the context of GAK inhibition. rsc.orgnih.gov
Extensive research on isothiazolo[4,3-b]pyridines has established them as potent GAK inhibitors. nih.govnih.govnih.gov Key SAR findings for this scaffold include:
Position 3: This position tolerates a wide range of substituents, including various N- and O-nucleophiles, with alkoxy groups being particularly potent. rsc.orgnih.gov
Pyridine (B92270) Ring: An electron-rich aryl group, such as a dimethoxyphenyl or trimethoxyphenyl moiety, at position 5 or 6 of the pyridine ring is optimal for GAK affinity. rsc.org Shifting the aryl substituent from position 6 to 5 can result in retained high affinity. rsc.org
In a scaffold hopping study, the isothiazolo[4,3-b]pyridine core was replaced with the isomeric isothiazolo[4,5-b]pyridine scaffold. rsc.org Surprisingly, all the newly synthesized isothiazolo[4,5-b]pyridines were found to be completely inactive as GAK inhibitors. Molecular modeling studies suggested that this lack of activity could be attributed to a significant increase in the dipole moment and altered electrostatic potential surface of the isothiazolo[4,5-b]pyridine scaffold compared to the active isothiazolo[4,3-b]pyridine analogues. rsc.org
This stark difference in activity between the two isomeric scaffolds underscores the critical importance of the precise arrangement of heteroatoms within the fused ring system for biological activity. These findings suggest that while the general principles of substitution from the isothiazolopyridine series can be a starting point, direct translation of SAR from these scaffolds to the this compound core must be approached with caution. The electronic properties of the pyrazine ring, being different from the pyridine ring, will likely lead to a unique SAR profile for this compound analogues.
| Scaffold | Key SAR Findings for GAK Inhibition |
| Isothiazolo[4,3-b]pyridine | - Position 3 tolerates diverse substituents (alkoxy, amines). rsc.orgnih.gov - Electron-rich aryl group at position 5 or 6 is optimal. rsc.org |
| Isothiazolo[4,5-b]pyridine | - Completely inactive as GAK inhibitors. rsc.org - Altered dipole moment and electrostatic potential compared to the [4,3-b] isomer. rsc.org |
Rational Design Strategies for Optimizing Ligand Affinity and Selectivity
The rational design of this compound analogues with optimized ligand affinity and selectivity involves a multi-faceted approach that integrates computational methods with synthetic chemistry. Key strategies include:
Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD can be a powerful tool. Molecular docking simulations can predict the binding mode of this compound analogues within the active site of the target protein. This allows for the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For example, in the design of thiazolo[5,4-b]pyridine (B1319707) derivatives as EGFR-TK inhibitors, molecular docking revealed essential hinge interactions and hydrogen bonding with Cys797. nih.gov This information can then be used to design new analogues with improved complementarity to the active site.
Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods can be employed. These methods rely on the SAR of a series of known active and inactive compounds. Pharmacophore modeling can identify the essential chemical features required for biological activity, while quantitative structure-activity relationship (QSAR) studies can develop mathematical models that correlate the physicochemical properties of the compounds with their biological activity.
Property-Based Design: Optimizing physicochemical properties, such as lipophilicity, solubility, and metabolic stability, is crucial for developing drug-like molecules. Computational tools can predict these properties, allowing for the design of analogues with a more favorable ADME (absorption, distribution, metabolism, and excretion) profile. For instance, the introduction of a trifluoromethyl group can increase lipophilicity and enhance cell membrane permeability. researchgate.net
Bioisosteric Replacement: This strategy involves replacing a functional group in a molecule with another group that has similar steric and electronic properties. This can be used to improve potency, selectivity, or pharmacokinetic properties while maintaining the key binding interactions. For example, in the development of c-Met/VEGFR-2 inhibitors, a triazolo[4,3-a]pyrazine core was identified as an active pharmacophore. nih.gov
By combining these rational design strategies, medicinal chemists can more efficiently navigate the chemical space and prioritize the synthesis of this compound analogues with the highest probability of success as potent and selective therapeutic agents.
Mechanistic and Molecular Target Characterization of Isothiazolo 4,5 B Pyrazin 3 Amine
Identification and Validation of Putative Molecular Targets for Isothiazolo[4,5-b]pyrazin-3-amine
The identification of molecular targets for this compound is primarily informed by structure-activity relationship (SAR) studies on analogous heterocyclic systems. Isothiazole-fused scaffolds, such as isothiazolopyridines, have been extensively investigated as kinase inhibitors. However, the specific arrangement of the fused rings is critical for biological activity.
Research into the isothiazolo[4,5-b]pyridine scaffold, a close structural analog to this compound, revealed that these compounds were surprisingly devoid of activity against Cyclin G-associated kinase (GAK), a well-established target for other isomers. rsc.orgrsc.orgresearchgate.net This lack of activity suggests that the [4,5-b] fusion geometry is detrimental to binding at this particular kinase. Molecular modeling has been used to rationalize this inactivity. rsc.orgrsc.org
Investigation of Kinase Inhibition Profiles (e.g., GAK, PI3K as examples from related research)
Kinase inhibition is a hallmark of many isothiazole-based heterocyclic compounds, but this activity is highly dependent on the specific isomer.
Cyclin G-Associated Kinase (GAK): Extensive exploration of isothiazolopyridines has established the isothiazolo[4,3-b]pyridine scaffold as a potent inhibitor of GAK. rsc.orgnih.govnih.gov Compounds with this core structure have demonstrated high affinity for GAK, with dissociation constants (Kd) in the nanomolar range. nih.govnih.gov In stark contrast, a study dedicated to synthesizing and evaluating isothiazolo[4,5-b]pyridines found them to be completely inactive as GAK inhibitors. rsc.orgrsc.org Molecular modeling studies suggest that swapping the sulfur and nitrogen atoms from the [4,3-b] to the [4,5-b] position leads to weaker hydrogen bond interactions and less favorable electrostatic complementarity within the GAK binding pocket, thus explaining the lack of affinity. rsc.org Given the structural similarity, it is plausible that this compound would also lack significant GAK inhibitory activity.
Phosphoinositide 3-kinases (PI3K): While direct inhibition of PI3K by this compound has not been reported, it is noteworthy that the downstream signaling pathways of GAK inhibition can involve the PI3K/Akt pathway. However, since the [4,5-b] scaffold is inactive against GAK, modulation of this pathway is unlikely to occur through this mechanism.
Table 1: Comparative GAK Affinity of Isothiazolopyridine Isomers
Studies on Potential Bioactivation Pathways of Isothiazole-containing Structures Relevant to this compound
The isothiazole (B42339) ring present in this compound is susceptible to metabolic bioactivation. Studies on other isothiazole-containing compounds have identified a potential pathway for the formation of reactive metabolites. nih.gov
This bioactivation is mediated by cytochrome P450 (CYP) enzymes and does not require the opening of the isothiazole ring itself. The proposed mechanism involves an initial P450-mediated sulfur oxidation of the isothiazole ring. This is followed by a nucleophilic attack by glutathione (B108866) at the C4-position of the ring, leading to the formation of a glutathione conjugate. nih.gov This pathway has been previously unreported for isothiazole groups. nih.gov
The specific human CYP enzymes identified as responsible for this bioactivation are CYP3A4, CYP1A2, and CYP2D6. nih.gov The formation of these glutathione adducts has been confirmed in vitro and in vivo, and this bioactivation can result in high covalent binding to microsomal proteins, which can be abolished by the presence of glutathione. nih.gov This suggests that the bioactivation proceeds through a chemically reactive intermediate that can bind to cellular macromolecules. nih.gov
Table 2: Compound Names
Advanced Applications of Isothiazolo 4,5 B Pyrazin 3 Amine in Chemical Synthesis and Materials Science
Utilizing Isothiazolo[4,5-b]pyrazin-3-amine as a Versatile Building Block in Organic Synthesis
The isothiazolo[4,5-b]pyrazine core serves as a valuable and adaptable scaffold in organic synthesis, primarily due to its multiple sites for chemical modification. The amine group at the 3-position is a key reactive handle, allowing for the construction of a diverse library of derivatives.
A notable example of its utility is in the solid-phase synthesis of N-substituted-2-aminothiazolo[4,5-b]pyrazine derivatives. epo.org This methodology highlights the compound's role as a foundational building block. The key step involves a tandem reaction where an isothiocyanate-terminated resin reacts with an o-bromo-2-aminopyrazine to form the cyclized thiazolo[4,5-b]pyrazine core directly on the solid support. epo.org This approach is efficient for creating a variety of derivatives.
Further functionalization of the core structure demonstrates its versatility:
Suzuki Coupling: To enhance molecular diversity, Suzuki coupling reactions can be performed at the C6 position of the pyrazine (B50134) ring, allowing for the introduction of various aryl or heteroaryl groups. epo.org
N-Functionalization: The amino group on the thiazole (B1198619) ring can be further functionalized with a range of electrophiles, such as alkyl halides, acyl chlorides, and sulfonyl chlorides, to yield N-alkyl, N-acyl, and N-sulfonyl derivatives, respectively. epo.org
This strategic, multi-faceted derivatization capability underscores the importance of this compound as a versatile intermediate for generating complex molecules with potential applications in various fields of chemical research. epo.org
Table 1: Examples of N-Substituted Thiazolo[4,5-b]pyrazine Derivatives Synthesized via Solid-Phase Methodology epo.org
| Reactant Type | Resulting Functional Group |
| Alkyl Halides | N-Alkyl |
| Acyl Chlorides | N-Acyl |
| Sulfonyl Chlorides | N-Sulfonyl |
Exploration of this compound Derivatives in the Development of Novel Materials with Specific Properties
The exploration of this compound and its derivatives for materials science applications is an emerging area of interest, driven by the inherent electronic and structural properties of the heterocyclic core. While direct applications of this specific compound in materials are not yet extensively documented, the characteristics of the scaffold and the performance of analogous structures suggest significant potential.
The fused aromatic system of the isothiazolo[4,5-b]pyrazine core is planar, which could facilitate π-π stacking interactions. google.com These interactions are crucial for charge transport in organic electronic materials. The presence of multiple heteroatoms (nitrogen and sulfur) creates an electron-rich system that can be fine-tuned through chemical modification to alter electronic properties such as the HOMO/LUMO energy gap.
Research into structurally related heterocyclic compounds provides a strong basis for this potential. For instance, pyrazolo[3,4-b]pyridine derivatives, which share a fused N-heterocyclic structure, have been identified as key intermediates for materials used in semiconductors and organic light-emitting diodes (OLEDs). Similarly, other related scaffolds like isothiazolo[5,4-b]pyridines are being investigated for the development of new materials with specific electronic or optical properties. The ability to systematically modify the this compound core through the synthetic routes described previously opens up possibilities for creating novel materials tailored for specific functions. epo.org
Table 2: Potential Material Properties of Isothiazolo[4,5-b]pyrazine Derivatives Based on Structural Analogs
| Derivative Type | Potential Property | Potential Application | Supporting Analog |
| Aryl-substituted derivatives | Charge-transport | Organic Semiconductors | Pyrazolo[3,4-b]pyridines |
| Electron-donating/withdrawing group derivatives | Tunable emission spectra | Organic Light-Emitting Diodes (OLEDs) | Pyrazolo[3,4-b]pyridines |
| Extended π-conjugated systems | Enhanced optical absorption | Organic Photovoltaics | General Fused Heterocycles |
Potential for Catalytic Applications of Metal Complexes Involving this compound
The structure of this compound is well-suited for its use as a ligand in the formation of metal complexes, suggesting a potential for applications in catalysis. The molecule possesses multiple potential coordination sites, including the nitrogen atoms of the pyrazine ring, the nitrogen of the amine group, and the sulfur atom of the isothiazole (B42339) ring. This allows it to potentially act as a monodentate, bidentate, or even a bridging ligand.
The ability to form stable complexes with transition metals is the foundation of homogeneous catalysis. The "hard" nitrogen donors and the "soft" sulfur donor within the same molecule make this compound an interesting candidate for coordinating with a variety of metal centers, from late to early transition metals.
While specific research into the catalytic activity of its metal complexes is not yet prominent, the potential can be inferred from the vast field of catalysis using other N,S-containing heterocyclic ligands. For example, complexes involving thiazole and pyrazine ligands are known to catalyze a range of organic transformations. The synthesis of novel pyrazolo[3,4-b]pyridine derivatives has been achieved using catalytic systems, demonstrating the role of such heterocyclic structures in facilitating chemical reactions. The formation of a metal complex with this compound could lead to catalysts for reactions such as:
Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).
Oxidation or reduction reactions.
Asymmetric catalysis, if chiral derivatives of the ligand are synthesized.
The development of such catalysts would involve the synthesis of the metal complex and subsequent screening for activity in various chemical transformations. The electronic properties of the ligand could be systematically tuned by adding substituents to the pyrazine or thiazole rings, thereby influencing the catalytic activity and selectivity of the metal center. epo.org
Challenges, Limitations, and Future Research Trajectories for Isothiazolo 4,5 B Pyrazin 3 Amine
Addressing Synthetic Accessibility and Scalability Challenges for Complex Analogs
The synthesis of isothiazolo[4,5-b]pyrazine cores and their derivatives can be complex, often requiring multi-step procedures that may not be easily scalable. A significant challenge lies in the regioselective functionalization of the heterocyclic scaffold. For instance, in the closely related isothiazolo[4,5-b]pyridine series, achieving regioselective substitution at specific positions requires carefully designed synthetic routes, often starting from dihalogenated intermediates. rsc.orgnih.gov The synthesis of 3,5- and 3,6-dihalogenated isothiazolo[4,5-b]pyridines has been developed as key building blocks for further functionalization. rsc.orgnih.gov However, the synthesis of other isomers, such as 3,7-disubstituted analogs, has proven to be more elusive, necessitating the development of entirely new synthetic strategies. nih.gov
Enhancing Predictive Capabilities of Computational Models for Isothiazolo[4,5-b]pyrazin-3-amine
Computational modeling plays a vital role in modern drug discovery, offering insights into ligand-protein interactions and guiding the design of more potent and selective compounds. In the context of isothiazolopyrazines and related scaffolds, molecular modeling has been employed to rationalize observed biological data. For example, modeling studies on isothiazolo[4,5-b]pyridines helped to explain their surprising lack of affinity for cyclin G-associated kinase (GAK), despite the activity of the isomeric isothiazolo[4,3-b]pyridine scaffold. rsc.orgnih.gov These studies suggested that subtle changes in the heterocyclic core can lead to less favorable hydrogen bonding and electrostatic interactions within the kinase's active site. rsc.org
However, the predictive power of current computational models is not absolute. In some cases, initial docking predictions have been contradicted by experimental results, highlighting the need for more refined models. nih.gov For instance, the prediction of binding modes can be challenging, sometimes requiring the assumption of an "induced fit" of the protein to accommodate the ligand. nih.gov To enhance the predictive capabilities for this compound and its derivatives, future efforts should focus on:
Developing more accurate force fields: Tailoring force fields specifically for this class of compounds could improve the accuracy of energy calculations and binding affinity predictions.
Utilizing advanced simulation techniques: Molecular dynamics simulations can provide a more dynamic picture of ligand-protein interactions over time, offering deeper insights than static docking models. nih.gov
Integrating experimental data: Combining computational models with experimental data from techniques like X-ray crystallography and NMR will be crucial for validating and refining predictive models.
A summary of computational studies on related scaffolds is presented in Table 1.
| Scaffold | Target | Modeling Application | Key Finding |
| Isothiazolo[4,5-b]pyridine | GAK | Rationalize lack of affinity | Weaker hydrogen interactions and less favorable electrostatic complementarity compared to active isomers. rsc.org |
| Isothiazolo[4,3-b]pyridine | GAK | Rationalize lack of affinity of a 3,7-disubstituted analog | The inactive compound docks in a rotated and shifted position with no specific interactions. nih.gov |
| Pyrazolo[3,4-b]pyridine | TRK Kinase | Guide rational drug design | The pyrazolo portion acts as a hydrogen bond center, and the pyridine (B92270) can have π–π stacking interactions. nih.gov |
| Thiazolo[4,5-d]pyrimidine (B1250722) | CRFR1 | Investigate binding modes | Docking and molecular dynamics suggested an allosteric binding mode for the most active compound. nih.gov |
Broadening the Scope of Biological and Biophysical Investigations for Novel Mechanisms
Much of the research on isothiazole-fused pyridines and pyrazines has been concentrated on their potential as kinase inhibitors, particularly targeting GAK. rsc.orgnih.govnih.govnih.gov While this has provided valuable structure-activity relationship (SAR) data, it also represents a limitation in scope. The vast chemical space occupied by heterocyclic compounds suggests that this compound and its analogs may possess other, as-yet-undiscovered biological activities.
Future research should therefore aim to broaden the biological and biophysical investigation of this scaffold. This can be achieved by screening compound libraries against a wider range of biological targets. Related heterocyclic systems have shown promise in diverse therapeutic areas, including:
Anticancer activity: Pyrazolo[3,4-b]pyridine derivatives have been investigated as potential anticancer agents. nih.gov
Antimicrobial activity: Thiazolo[4,5-b]pyridines have demonstrated antimicrobial properties. mdpi.com Amidino-substituted imidazo[4,5-b]pyridines have also been evaluated for antibacterial and antiviral activity. mdpi.com
Antiquorum-sensing activity: Certain pyrazolo[3,4-b]pyridine analogs have shown efficacy in inhibiting quorum sensing in bacteria. nih.gov
Systematic screening of this compound derivatives against various cancer cell lines, bacterial and fungal strains, and viral targets could uncover novel mechanisms of action and new therapeutic opportunities.
Integration of High-Throughput Screening with Rational Design for Discovery
The discovery of novel drug candidates can be significantly accelerated by integrating high-throughput screening (HTS) with rational drug design. HTS allows for the rapid testing of large compound libraries against a specific biological target, identifying initial "hits". nih.govyoutube.com These hits can then serve as starting points for rational design, where medicinal chemists systematically modify the structure to improve potency, selectivity, and pharmacokinetic properties.
For a relatively underexplored scaffold like this compound, a typical workflow would involve:
Library Synthesis: Creation of a diverse library of analogs with variations at different positions of the heterocyclic core.
HTS Campaign: Screening the library against a panel of biological targets to identify active compounds. nih.gov Modern HTS platforms can test over a million compounds per day, generating vast amounts of data. youtube.com
Hit-to-Lead Optimization: Utilizing SAR data from the HTS campaign, coupled with computational modeling, to guide the synthesis of more focused, second-generation libraries. This iterative process of design, synthesis, and testing is crucial for developing potent and drug-like candidates.
The use of scaffold hopping, where the core structure is replaced with a bioisosteric equivalent, can also be a powerful strategy. nih.gov For example, the pyrazolo[3,4-b]pyridine scaffold has been successfully used as a replacement for other kinase inhibitor cores. nih.gov This integrated approach, combining the empirical nature of HTS with the targeted approach of rational design, offers a powerful paradigm for discovering novel therapeutics based on the this compound scaffold.
Advancing Green Chemistry Principles in this compound Research
The principles of green chemistry are becoming increasingly important in pharmaceutical research and manufacturing, aiming to reduce the environmental impact of chemical processes. mdpi.com The synthesis of complex heterocyclic compounds like this compound often involves harsh reagents, toxic solvents, and multiple steps, which can generate significant waste. nih.gov
Advancing green chemistry in this area requires a multi-pronged approach, focusing on the 12 principles of green chemistry. mdpi.com Key strategies include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ionic liquids, or deep eutectic solvents. numberanalytics.com
Catalysis: Employing catalytic reagents instead of stoichiometric ones to improve atom economy and reduce waste. This includes the use of recyclable heterogeneous catalysts and biocatalysts. numberanalytics.comnumberanalytics.com
Energy Efficiency: Utilizing energy-efficient techniques like microwave-assisted rsc.org or ultrasound-assisted synthesis to reduce reaction times and energy consumption. numberanalytics.com
Waste Prevention: Designing synthetic routes that minimize the formation of byproducts. nih.gov Multi-component reactions, which combine three or more starting materials in a single step, are a prime example of this principle in action. nih.gov
A comparison of conventional and green chemistry approaches for heterocyclic synthesis is provided in Table 2.
| Green Chemistry Principle | Conventional Approach | Green Alternative |
| Waste Prevention | Multi-step synthesis with protection/deprotection | One-pot, multi-component reactions to improve atom economy. nih.govnih.gov |
| Safer Solvents & Auxiliaries | Use of volatile and toxic organic solvents. | Reactions in water, ionic liquids, or solvent-free conditions. numberanalytics.comnumberanalytics.com |
| Design for Energy Efficiency | Conventional heating requiring long reaction times. | Microwave or ultrasound irradiation to accelerate reactions. rsc.org |
| Catalysis | Use of stoichiometric and often toxic reagents. | Use of recyclable heterogeneous catalysts, organocatalysts, or biocatalysts. nih.govnumberanalytics.comrsc.org |
By consciously applying these principles, the synthesis of this compound and its analogs can be made more sustainable, cost-effective, and environmentally friendly, aligning with the broader goals of modern chemical research. nih.govnumberanalytics.com
Q & A
Q. What are the common synthetic routes for Isothiazolo[4,5-b]pyrazin-3-amine, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves cyclization of halogenated pyrazine precursors with sulfur-containing reagents. For example, coupling 3-chloropyrazine derivatives with thioamides under reflux in polar aprotic solvents (e.g., DMF) can yield the isothiazole ring. Key intermediates, such as 3-chloroisothiazolo[5,4-b]pyridine analogs, are characterized via H/C NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity . Crystallography may resolve ambiguities in fused-ring systems .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- NMR : H and C NMR identify substituent positions and ring conformations. For example, deshielded protons adjacent to nitrogen atoms in the isothiazole ring appear at δ 8.5–9.5 ppm.
- HPLC-MS : Quantifies purity (>95%) and detects byproducts. Reverse-phase C18 columns with acetonitrile/water gradients are standard.
- XRD : Resolves crystal packing and confirms fused-ring geometry, critical for structure-activity relationship (SAR) studies .
Q. How can researchers optimize purification strategies for this compound analogs?
- Methodological Answer :
- Recrystallization : Use solvent pairs like ethanol/dichloromethane to remove polar impurities.
- Flash Chromatography : Employ gradient elution (e.g., hexane/ethyl acetate) for isomers with minor polarity differences.
- Prep-HPLC : Ideal for separating closely related derivatives, especially when scaling up .
Advanced Research Questions
Q. How can factorial design of experiments (DoE) optimize reaction conditions for this compound synthesis?
- Methodological Answer : A 2 factorial design evaluates variables like temperature (80–120°C), solvent polarity (DMF vs. DMSO), and catalyst loading (5–15 mol%). Response surface methodology (RSM) identifies optimal conditions. For instance, a central composite design (CCD) can maximize yield while minimizing side-product formation. Statistical software (e.g., Minitab) analyzes interactions between variables .
Q. How to resolve contradictions between computational predictions and experimental data in reactivity studies?
- Methodological Answer :
- DFT Calculations : Compare activation energies of proposed mechanistic pathways (e.g., nucleophilic aromatic substitution vs. radical pathways).
- Kinetic Isotope Effects (KIEs) : Experimental KIEs validate computational transition states.
- In Situ Monitoring : Use ReactIR or HPLC-MS to detect transient intermediates not predicted by theory .
Q. What strategies integrate computational chemistry with experimental workflows for this compound functionalization?
- Methodological Answer :
- Reaction Path Screening : Quantum chemical software (e.g., Gaussian) screens plausible reaction pathways.
- Machine Learning (ML) : Train models on existing reaction databases to predict regioselectivity in electrophilic substitutions.
- Feedback Loops : Experimental data refine computational parameters (e.g., solvent effects in COSMO-RS models) .
Q. How do advanced software tools enhance data management and reproducibility in studies of this compound?
- Methodological Answer :
- Electronic Lab Notebooks (ELNs) : Track reaction conditions and outcomes systematically.
- Cheminformatics Platforms : Tools like KNIME automate data extraction from spectral databases.
- Version Control : Git repositories manage computational scripts and experimental protocols, ensuring reproducibility .
Q. What methodologies assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions at 40–80°C.
- LC-MS/MS : Monitor degradation products and propose degradation pathways.
- Arrhenius Modeling : Predict shelf-life by extrapolating kinetic data from accelerated stability tests .
Q. How can heterogeneous catalysis improve the sustainability of this compound synthesis?
- Methodological Answer :
- Supported Catalysts : Use Pd/C or zeolite-immobilized ligands to reduce metal leaching.
- Flow Chemistry : Continuous-flow reactors enhance heat/mass transfer, reducing reaction times and waste.
- Life Cycle Assessment (LCA) : Compare E-factors (kg waste/kg product) of traditional vs. catalytic methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
